2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling of the Benzimidazole and Oxadiazole Rings: This step involves the formation of a carbon-nitrogen bond between the benzimidazole and oxadiazole rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of a fluorine atom.
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Benzo[d]imidazole moiety : Known for its role in various biological activities, including anticancer properties.
- Piperidine ring : Often associated with neuroactive compounds.
- Oxadiazole group : Recognized for its antimicrobial and anticancer properties.
Molecular Formula
Molecular Weight
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole core have been shown to act as topoisomerase inhibitors , which are critical in DNA replication and transcription processes. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 10 μM . Flow cytometry analyses indicated that the compound induces apoptosis through intrinsic pathways, leading to increased cell death in treated cultures .
Antimicrobial Activity
The oxadiazole component of the compound has been linked to antimicrobial properties. A study reported that derivatives with oxadiazole exhibited activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzimidazole moiety can intercalate into DNA, disrupting replication.
- Enzyme Inhibition : It acts as an inhibitor of topoisomerases and other metabolic enzymes.
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways.
Comparative Analysis of Related Compounds
Compound Name | Structure | IC50 (μM) | Activity Type |
---|---|---|---|
Compound A | Benzimidazole derivative | 10 | Anticancer |
Compound B | Oxadiazole derivative | 15 | Antimicrobial |
Compound C | Piperidine derivative | 5 | Neuroactive |
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-17-7-5-15(6-8-17)21-25-26-22(30-21)16-9-11-27(12-10-16)20(29)13-28-14-24-18-3-1-2-4-19(18)28/h1-8,14,16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBXRCPXIPTOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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